Cas no 946754-28-5 (4-Ethoxy-3-pyrrolidin-1-YL-benzoic acid)

4-Ethoxy-3-pyrrolidin-1-yl-benzoic acid is a benzoic acid derivative featuring an ethoxy substituent at the 4-position and a pyrrolidin-1-yl group at the 3-position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate in the synthesis of bioactive molecules. The presence of both electron-donating and basic functional groups enhances its reactivity, making it suitable for further derivatization. Its structural motifs are commonly explored in the development of receptor-targeting compounds, particularly in central nervous system (CNS) drug discovery. The compound's stability and synthetic accessibility further contribute to its utility in organic and medicinal chemistry applications.
4-Ethoxy-3-pyrrolidin-1-YL-benzoic acid structure
946754-28-5 structure
Product Name:4-Ethoxy-3-pyrrolidin-1-YL-benzoic acid
CAS No:946754-28-5
MF:C13H17NO3
MW:235.278983831406
MDL:MFCD11053231
CID:4721610
Update Time:2025-06-11

4-Ethoxy-3-pyrrolidin-1-YL-benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-ETHOXY-3-PYRROLIDIN-1-YL-BENZOIC ACID
    • 4-ethoxy-3-(pyrrolidin-1-yl)benzoic acid
    • 4-Ethoxy-3-pyrrolidin-1-YL-benzoic acid
    • MDL: MFCD11053231
    • Inchi: 1S/C13H17NO3/c1-2-17-12-6-5-10(13(15)16)9-11(12)14-7-3-4-8-14/h5-6,9H,2-4,7-8H2,1H3,(H,15,16)
    • InChI Key: XKCYBDUVTJSEBW-UHFFFAOYSA-N
    • SMILES: O(CC)C1C=CC(C(=O)O)=CC=1N1CCCC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 263
  • Topological Polar Surface Area: 49.8

4-Ethoxy-3-pyrrolidin-1-YL-benzoic acid Pricemore >>

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Additional information on 4-Ethoxy-3-pyrrolidin-1-YL-benzoic acid

Recent Advances in the Study of 4-Ethoxy-3-pyrrolidin-1-YL-benzoic acid (CAS: 946754-28-5)

The compound 4-Ethoxy-3-pyrrolidin-1-YL-benzoic acid (CAS: 946754-28-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrrolidine and benzoic acid moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, making it a subject of intense scientific inquiry.

One of the key areas of research has been the optimization of synthetic routes for 4-Ethoxy-3-pyrrolidin-1-YL-benzoic acid. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, high-yield synthesis method that minimizes by-products and enhances purity. The researchers employed a multi-step process involving palladium-catalyzed coupling reactions, which proved to be both scalable and reproducible. This advancement is critical for the large-scale production required for preclinical and clinical studies.

Pharmacological investigations have revealed that 4-Ethoxy-3-pyrrolidin-1-YL-benzoic acid exhibits potent activity as a modulator of specific G-protein-coupled receptors (GPCRs). In vitro and in vivo studies have shown that the compound can selectively bind to and activate certain GPCR subtypes, which are implicated in neurological and inflammatory disorders. These findings suggest potential applications in the treatment of conditions such as Parkinson's disease, chronic pain, and autoimmune diseases.

Further mechanistic studies have explored the compound's interaction with cellular signaling pathways. A recent paper in Nature Chemical Biology (2024) highlighted its role in inhibiting the NF-κB pathway, a key regulator of inflammation and immune responses. The study utilized advanced techniques such as X-ray crystallography and molecular dynamics simulations to elucidate the binding interactions at the atomic level. These insights could pave the way for the development of novel anti-inflammatory drugs.

In addition to its therapeutic potential, 4-Ethoxy-3-pyrrolidin-1-YL-benzoic acid has also been investigated for its pharmacokinetic properties. A preclinical study in rats demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) profiles, with good oral bioavailability and minimal toxicity. These results support its candidacy for further development as a drug candidate, although additional studies are needed to confirm these findings in higher organisms.

Despite these promising developments, challenges remain. The compound's stability under physiological conditions and its potential off-target effects require further investigation. Researchers are also exploring structural modifications to enhance its efficacy and reduce any adverse effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area.

In conclusion, 4-Ethoxy-3-pyrrolidin-1-YL-benzoic acid (CAS: 946754-28-5) represents a promising scaffold for drug discovery, with demonstrated activity in modulating GPCRs and inflammatory pathways. Continued research into its synthesis, pharmacology, and therapeutic applications will be essential to fully realize its potential. The compound's unique properties and recent advancements in its study underscore its importance in the evolving landscape of chemical biology and pharmaceutical research.

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